molecular formula C12H15N3O3 B12735699 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- CAS No. 139774-80-4

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)-

Cat. No.: B12735699
CAS No.: 139774-80-4
M. Wt: 249.27 g/mol
InChI Key: FTNDZQVIQZUANZ-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- typically involves the construction of the oxazole and pyridine rings followed by their fusion. One common method involves the use of palladium-catalyzed direct C–H bond functionalization. This method allows for the selective construction and functionalization of the tricyclic scaffold, preserving the chlorine atom on the pyridine moiety, which offers a late-stage substitution site for further drug design .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (hetero)aryl-substituted derivatives, which may have different biological activities.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it is explored for its potential as a therapeutic agent in drug design.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is unique due to its specific ring fusion and the presence of the morpholinyl ethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug design and other scientific research applications.

Properties

CAS No.

139774-80-4

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H15N3O3/c16-12-15(5-4-14-6-8-17-9-7-14)11-10(18-12)2-1-3-13-11/h1-3H,4-9H2

InChI Key

FTNDZQVIQZUANZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=CC=N3)OC2=O

Origin of Product

United States

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